Cyclohexylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

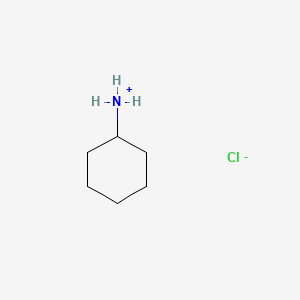

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGSKJHHWASAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020361 | |

| Record name | Cyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-76-9 | |

| Record name | Cyclohexylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004998769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexylammonium chloride CAS number 4998-76-9

An In-depth Technical Guide to Cyclohexylammonium Chloride (CAS 4998-76-9)

Introduction

This compound (CAS No: 4998-76-9), also known as cyclohexylamine hydrochloride, is the salt formed from the reaction of the primary aliphatic amine, cyclohexylamine, and hydrochloric acid.[1] It presents as a white to light-brown crystalline solid that is highly soluble in water.[1][2] This enhanced stability and solubility in aqueous solutions, compared to its free base form (cyclohexylamine), makes it a versatile and widely used reagent in organic synthesis.[1] Its primary utility lies in its role as a stable precursor to cyclohexylamine, which is a key building block in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, corrosion inhibitors, and rubber vulcanization accelerators.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, structural characteristics, applications, analytical methods, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a stable, high-melting solid. The ionic bond between the protonated amine and the chloride ion contributes to its stability and solubility in polar solvents.[3] Its hygroscopic nature necessitates storage in a dry, well-ventilated environment to prevent moisture absorption.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4998-76-9 | [6] |

| Molecular Formula | C₆H₁₄ClN | [2][6] |

| Molecular Weight | 135.63 g/mol | [5][6] |

| Appearance | White to light brown/pale yellow crystals or crystalline powder | [2][7] |

| Melting Point | 206 - 209 °C | [5] |

| Boiling Point | 306 °C | [2][8] |

| Water Solubility | 83 g/100 mL (at 17 °C) | [2][5][8] |

| Vapor Pressure | 8.07 mmHg (at 25 °C) | [2] |

| Density | ~1.0013 g/cm³ (rough estimate) | [2][3] |

| SMILES | C1CCC(CC1)[NH3+].[Cl-] | [6] |

| InChIKey | ZJUGSKJHHWASAF-UHFFFAOYSA-N |[6][9] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a straightforward acid-base reaction. It is typically prepared by reacting cyclohexylamine, a weak base, with hydrochloric acid.[3][4] This reaction is often performed in an organic solvent to facilitate the precipitation of the salt, allowing for easy isolation and purification.

Synthesis Workflow

The general workflow involves the controlled addition of hydrochloric acid to a solution of cyclohexylamine, leading to the formation of the ammonium salt as a precipitate. The choice of a non-polar solvent like benzene is effective because the starting amine is soluble, while the resulting ionic salt is not, leading to a high-yield precipitation.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a literature procedure for the large-scale synthesis of dithis compound and is applicable here.

Objective: To synthesize this compound from cyclohexylamine and hydrochloric acid.

Materials:

-

Cyclohexylamine (C₆H₁₁NH₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Benzene (C₆H₆), anhydrous

-

Stirring apparatus, dropping funnel, condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve cyclohexylamine (e.g., 96 mmoles) in 50 mL of anhydrous benzene.

-

Acid Addition: While stirring the solution at room temperature (~20°C), slowly add concentrated hydrochloric acid (e.g., 96 mmoles) dropwise from the dropping funnel.

-

Precipitation: The formation of a white precipitate of this compound will be observed immediately upon the addition of HCl. Continue stirring for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small volume of cold benzene (e.g., 15 mL) to remove any unreacted starting material or impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound in quantitative yield.

Causality: The use of benzene as a solvent is strategic; it readily dissolves the nonpolar cyclohexylamine but has poor solubility for the ionic hydrochloride salt, causing the product to precipitate out of the solution as it forms, driving the reaction to completion according to Le Châtelier's principle.

Structural Analysis and Characterization

The structure of this compound has been investigated using single-crystal X-ray diffraction.[10] These studies reveal that the cyclohexyl ring adopts the stable puckered "chair" conformation.[10] The crystal structure is characterized by a layer-like arrangement of nitrogen and chlorine atoms, with the cyclohexyl rings anchored via equatorial C-N bonds.[10] Significant intermolecular hydrogen bonding between the ammonium protons (N-H) and the chloride ions (Cl⁻) is a defining feature, creating a stable three-dimensional network.[11][12]

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Applications in Research and Industry

This compound serves primarily as a stable, solid source of cyclohexylamine for various chemical syntheses.[3]

-

Pharmaceutical Synthesis: Cyclohexylamine is a crucial building block for numerous active pharmaceutical ingredients (APIs), including mucolytics (bromhexine), analgesics, and bronchodilators.[4]

-

Agrochemicals: It is an intermediate in the production of herbicides, such as hexazinone, and fungicides.[3][12]

-

Corrosion Inhibition: The free base, cyclohexylamine, is an effective corrosion inhibitor, particularly in boiler water treatment systems and the oil and gas industry.[3] The hydrochloride salt can be used as a convenient precursor for these applications.

-

Industrial Applications: It is used in the synthesis of vulcanization accelerators for the rubber industry and in the preparation of surfactants and resin systems.[3][4] It has also been noted for its use in bladder studies as a metabolic rate indicator.

Analytical Methods

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. Key signals include multiplets for the cyclohexyl protons and a signal for the ammonium protons. In a deuterated solvent like D₂O, the spectrum typically shows signals around δ 3.16 ppm (for the proton on the carbon attached to nitrogen) and multiplets between δ 1.18 and 1.99 ppm for the remaining ring protons.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum can confirm the number of unique carbon environments within the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum will show characteristic N-H stretching vibrations from the ammonium group, in addition to C-H and C-N stretches.[6][13] The marked chemical reactivity of cyclohexylamine allows it to form various derivatives whose IR spectra have been studied.[14][15]

Table 2: Representative ¹H NMR Spectral Data (400 MHz, D₂O)

| Assignment | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| -CH-NH₃⁺ | ~ 3.16 | Multiplet |

| Cyclohexyl -CH₂- | ~ 1.28 - 1.99 | Overlapping Multiplets |

Source: Adapted from ChemicalBook data.[9]

Chromatographic and Other Methods

For quantitative analysis or separation from mixtures, methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be developed. For elemental analysis, ion chromatography can be used to quantify the chloride anion, while Inductively Coupled Plasma (ICP) techniques can assess cation presence.[16]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Toxicity: Harmful if swallowed, by inhalation, or in contact with skin.[2][8] It causes gastrointestinal irritation if ingested.[5]

-

Irritation: It is irritating to the eyes, respiratory system, and skin.[2][5][8] Skin contact may cause burns.[17]

-

Stability: The compound is stable at room temperature in closed containers but is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon heating include hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

Table 3: Toxicological Data

| Route | Species | Value (LD₅₀) | Source |

|---|---|---|---|

| Oral | Rat | 720 mg/kg | [5] |

| Oral | Mouse | 530 mg/kg |[5] |

Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][18]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[5]

-

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants.[5][18]

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[5] Provide ventilation.[5]

References

-

This compound. ChemBK. [Link]

-

Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Cole-Parmer. [Link]

-

This compound. ChemBK. [Link]

-

X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Academy of Sciences. [Link]

-

Cyclohexylazanium;chloride | C6H14ClN | CID 21097. PubChem - NIH. [Link]

-

Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. ResearchGate. [Link]

-

Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770. PubChem - NIH. [Link]

-

The crystal structure of cyclohexylamine hydrochloride. IUCr Journals. [Link]

-

Infrared Studies of Cyclohexylamine. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

-

Crystal structure of cyclohexylammonium thiocyanate. ResearchGate. [Link]

-

CYCLOHEXYLAMINE (CHA). Ataman Kimya. [Link]

-

Infrared Studies of Cyclohexylamine. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

-

Cyclohexylamine | C6H11NH2 | CID 7965. PubChem - NIH. [Link]

-

Cyclohexylamine. Wikipedia. [Link]

-

Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Univar Solutions. [Link]

-

Cyclohexylamine. Rayeneh Group. [Link]

-

CYCLOHEXYLAMINE. Ataman Kimya. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link]

-

Ammonium chloride – suggested spectral and analytical methods for identification. ReachCentrum. [Link]

Sources

- 1. CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Cyclohexylazanium;chloride | C6H14ClN | CID 21097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4998-76-9・this compound・358-01812[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. chembk.com [chembk.com]

- 9. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. reachcentrum.eu [reachcentrum.eu]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

Cyclohexylammonium Chloride (C₆H₁₄ClN): A Technical Guide for Chemical and Pharmaceutical Development

Introduction

Cyclohexylammonium chloride (CHA-Cl), the hydrochloride salt of cyclohexylamine, is a versatile and fundamental chemical entity with broad applicability in synthetic chemistry and pharmaceutical sciences. As a crystalline, water-soluble solid, it serves as a stable and easily handled surrogate for its parent compound, the volatile and odorous liquid cyclohexylamine.[1] This attribute alone makes it a valuable reagent in laboratory and industrial settings.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of properties, this document elucidates the causal relationships behind its synthesis and analytical validation, explores its utility as a synthetic building block, and contextualizes its relevance within the critical field of pharmaceutical salt selection. The protocols and workflows described herein are designed to be self-validating, reflecting field-proven insights and ensuring scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is an ionic compound formed by the protonation of the basic amine group of cyclohexylamine with hydrochloric acid. This acid-base reaction transforms the volatile liquid amine into a stable, non-volatile salt. The primary forces governing its solid-state structure are the ionic attraction between the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the chloride anion (Cl⁻), reinforced by a network of hydrogen bonds.

The presence of acidic N-H protons on the ammonium group allows for strong N-H···Cl hydrogen bonding, which organizes the ions into a stable crystalline lattice. This structural feature is paramount, as it dictates the compound's physical properties, such as its relatively high melting point and its altered solubility profile compared to the free base. A notable characteristic of CHA-Cl is its hygroscopic nature, an important consideration for storage and handling as the absorption of atmospheric moisture can impact sample integrity and weighing accuracy.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClN | [5][6] |

| Molecular Weight | 135.63 g/mol | [5][6] |

| CAS Number | 4998-76-9 | [5][6] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | 206 - 209 °C | [8] |

| Solubility | Soluble in water (83 g/100 mL at 17 °C) and ethanol. | [9] |

| IUPAC Name | Cyclohexylazanium chloride | [5] |

Synthesis and Purification Workflow

The synthesis of this compound is a straightforward acid-base neutralization. However, achieving high purity and yield requires careful control of the reaction conditions. The following protocol is a robust and validated method for its preparation.

Causality in Experimental Design

The choice of a non-polar solvent like benzene or toluene is critical; while the reactants (cyclohexylamine and HCl) may have some solubility, the resulting ionic salt is largely insoluble. This insolubility is the driving force for its precipitation, allowing for easy isolation and high recovery. The slow, controlled addition of hydrochloric acid is necessary to manage the exothermic nature of the neutralization reaction, preventing excessive heat generation that could lead to solvent evaporation or side reactions.

Experimental Protocol: Synthesis

Objective: To synthesize this compound in high yield and purity.

Materials:

-

Cyclohexylamine (C₆H₁₁NH₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in anhydrous toluene (approx. 3-5 mL per gram of amine). Begin stirring the solution in an ice-water bath.

-

Acid Addition: Slowly add concentrated hydrochloric acid (1.0 equivalent) dropwise to the stirred solution. A white precipitate will form immediately. Maintain the temperature below 20°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold toluene and then anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

For applications requiring exceptional purity, the crude product can be recrystallized. A common solvent system is methanol or ethanol. The crude solid is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, inducing the formation of well-defined crystals, which are subsequently isolated by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of CHA-Cl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess purity.

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. In a solvent like D₂O, the spectrum will show characteristic multiplets for the protons on the cyclohexane ring. The proton attached to the nitrogen (α-proton) typically appears as a multiplet around 3.16 ppm.[10] The other ring protons appear further upfield, typically in complex multiplets between 1.1 and 2.0 ppm.[10] The protonation of the amine to an ammonium salt causes a downfield shift of adjacent protons compared to the free amine, where the α-proton is observed around 2.6 ppm.[11]

-

¹³C NMR: The carbon spectrum will show distinct signals for the cyclohexyl ring carbons, confirming the carbon skeleton.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups and confirm salt formation.

The FT-IR spectrum is a powerful tool for confirming the conversion of the primary amine to an ammonium salt.

-

Key Vibrational Bands:

-

N-H Stretch (Ammonium): A broad, strong absorption band will be present in the region of 2800-3200 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is a key differentiator from the sharper, less intense N-H stretches of a primary amine which typically appear between 3300-3500 cm⁻¹.

-

N-H Bend (Ammonium): A distinct bending vibration (scissoring) appears around 1600-1500 cm⁻¹.[12]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl ring will be observed between 2850-2950 cm⁻¹.[13]

-

Analytical Workflow Diagram

Caption: A multi-technique workflow for the validation of CHA-Cl.

Applications in Research and Drug Development

The utility of this compound extends from its role as a convenient chemical reagent to its conceptual importance in pharmaceutical formulation.

A Stable Surrogate for Cyclohexylamine

In many synthetic applications, cyclohexylamine is used as a nucleophile or a base.[8] However, its volatility, strong odor, and liquid form can present handling challenges. CHA-Cl provides a superior alternative as a stable, crystalline, and odorless solid. The active cyclohexylamine can be readily liberated in situ by the addition of a stronger, non-nucleophilic base, or used directly in reactions where the ammonium salt itself can act as a proton source or catalyst.[14][15]

Building Block in Bioactive Molecule Synthesis

The cyclohexylamino moiety is a structural component in various pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[1][16] CHA-Cl serves as an excellent building block for introducing this fragment. A prime example relevant to drug discovery is its potential use in multicomponent reactions like the Kabachnik-Fields reaction. This reaction synthesizes α-aminophosphonates, which are important bioisosteres of α-amino acids, by condensing an amine, a carbonyl compound, and a phosphite.[17] Using CHA-Cl as the amine source in such reactions provides a practical route to novel scaffolds for drug screening.

Model for Pharmaceutical Salt Formulation

For drug development professionals, CHA-Cl is an exemplary model for understanding the principles of pharmaceutical salt formation. The majority of basic drug molecules are formulated as hydrochloride salts to enhance their physicochemical properties.[18][19] This strategy is employed for several critical reasons:

-

Enhanced Solubility: Converting a poorly water-soluble free base into its hydrochloride salt dramatically increases its aqueous solubility, which is often a prerequisite for effective absorption and bioavailability.[20][21]

-

Improved Stability: The protonated ammonium form is less susceptible to oxidative degradation than the free amine, leading to a longer shelf-life and more stable drug product.[19][22]

-

Favorable Crystallinity: Salts typically exhibit better crystallinity than their free base counterparts, which simplifies purification, handling, and formulation into solid dosage forms like tablets and capsules.[19]

By studying the properties of a simple, well-defined salt like CHA-Cl, researchers can gain fundamental insights applicable to the salt selection and formulation of complex active pharmaceutical ingredients (APIs).

Logical Relationships in Application

Caption: Relationship between CHA-Cl attributes and its applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][23]

-

Handling: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24][25] Measures should be taken to prevent the build-up of electrostatic charge.[25]

-

Storage: Due to its hygroscopic nature, CHA-Cl should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][24]

Conclusion

This compound, C₆H₁₄ClN, is more than a simple chemical salt; it is a practical, stable, and versatile tool for chemical synthesis and a valuable conceptual model for pharmaceutical development. Its utility as a solid surrogate for cyclohexylamine simplifies handling and improves safety, while its role as a building block provides access to pharmaceutically relevant molecular scaffolds. For drug development professionals, it serves as a tangible illustration of the critical principles of salt formation that underpin the creation of stable, soluble, and bioavailable medicines. This guide has provided a comprehensive framework, from synthesis to application, to empower researchers to effectively utilize this fundamental compound in their scientific endeavors.

References

-

Pharmaoffer.com (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

-

Quora (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Available at: [Link]

-

Consolidated Health (2025). Hydrochloride salt: Significance and symbolism. Available at: [Link]

-

Bertram, A. K., et al. (2011). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. Available at: [Link]

-

Silicon.fr (n.d.). What is Hydrochloride Utilized for in Tablets?. Available at: [Link]

-

Relais Nautic (2025). What Is Hydrochloride Utilized for in Tablets?. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. PubChem. Available at: [Link]

-

ACS Publications (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Available at: [Link]

-

RSC Publishing (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Available at: [Link]

-

Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]

-

ResearchGate (2012). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor. Available at: [Link]

-

ChemBK (n.d.). This compound. Available at: [Link]

-

Glasoe, P. K., & Audrieth, L. F. (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. Available at: [Link]

-

Chemcess (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Available at: [Link]

-

Wikipedia (n.d.). Cyclohexylamine. Available at: [Link]

-

Ataman Kimya (n.d.). CYCLOHEXYLAMINE. Available at: [Link]

-

ACS Publications (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. PubChem. Available at: [Link]

-

ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

atamankimya.com (n.d.). CYCLOHEXYLAMINE. Available at: [Link]

-

lookchem.com (2025). Cyclohexylamine for Industrial Performance and Process Reliability. Available at: [Link]

-

Surfachem (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

Tri-iso (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

Sciencemadness Discussion Board (2012). Synthesis of cyclohexylamine (via FR971429). Available at: [Link]

-

MDPI (2018). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. Available at: [Link]

-

ResearchGate (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Available at: [Link]

-

Organic Syntheses (n.d.). cyclohexylidenecyclohexane. Available at: [Link]

-

Organic Syntheses (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]

-

The features of IR spectrum (n.d.). Available at: [Link]

- Google Patents (n.d.). SU496260A1 - The method of obtaining cyclohexyl chloride.

-

MDPI (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

-

Wiley Online Library (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Cyclohexylamine - the NIST WebBook. Available at: [Link]

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexylazanium;chloride | C6H14ClN | CID 21097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4998-76-9・this compound・358-01812[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. chemcess.com [chemcess.com]

- 9. chembk.com [chembk.com]

- 10. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 11. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. atamankimya.com [atamankimya.com]

- 17. mdpi.com [mdpi.com]

- 18. pharmaoffer.com [pharmaoffer.com]

- 19. pharmainfonepal.com [pharmainfonepal.com]

- 20. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 21. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 22. [:fr]What Is Hydrochloride Utilized for in Tablets?[:] – Relais Nautic [relaisnautic.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. diplomatacomercial.com [diplomatacomercial.com]

- 25. fishersci.com [fishersci.com]

Cyclohexylammonium Chloride: A Comprehensive Technical Guide to its Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of cyclohexylammonium chloride (C₆H₁₄ClN). Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document delves into the core physicochemical characteristics of this important organic salt. Key properties, including thermal analysis, solubility profiles, and spectroscopic data, are presented in detail. Furthermore, this guide outlines standardized, self-validating experimental protocols for the determination of these properties, offering a framework for reproducible and accurate characterization. The causality behind experimental choices and the interpretation of data are discussed to provide field-proven insights.

Introduction

This compound, the hydrochloride salt of the primary aliphatic amine cyclohexylamine, is a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] It serves as a precursor in the production of various active pharmaceutical ingredients (APIs), corrosion inhibitors, and rubber chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization, ensuring process optimization, formulation stability, and quality control in its various applications.

This guide moves beyond a simple recitation of data points, aiming to provide a deeper understanding of the experimental underpinnings of these properties. By elucidating the "why" behind the "how," we equip researchers with the knowledge to not only utilize this compound but also to critically evaluate and generate their own high-quality data.

Molecular and General Properties

This compound is a white to pale yellow crystalline solid.[3] As an amine salt, it is hygroscopic and should be stored in a dry, inert atmosphere to prevent moisture absorption.[4][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClN | [6][7] |

| Molecular Weight | 135.63 g/mol | [7][8] |

| Appearance | White to light brown/pale yellow crystals or crystalline powder | [3][4][6] |

| CAS Number | 4998-76-9 | [3][4][7] |

| Hygroscopicity | Hygroscopic | [4][6] |

Thermal Properties

The thermal behavior of this compound is a critical parameter for its handling, storage, and application in various chemical processes.

Melting Point

The melting point of this compound is consistently reported to be in the range of 206-209°C.[5] A more specific value of 207°C is also frequently cited.[1][4][6] The sharpness of the melting range is a key indicator of purity.

| Thermal Property | Value | Source(s) |

| Melting Point | 206 - 209 °C | [5] |

| 207 °C | [1][4][6] | |

| Boiling Point | 306 °C | [1][4][6] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and heat of fusion of a substance. The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile components.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9][10]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 2-10°C/min, to a temperature above the melting point (e.g., 220°C).[10] A slower heating rate generally provides better resolution.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Causality of Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.

-

Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating, which would affect the accuracy of the measured thermal properties.

-

Inert Atmosphere: Protects the sample from oxidation at elevated temperatures.

-

Controlled Heating Rate: Ensures thermal equilibrium within the sample, allowing for precise determination of the transition temperatures.

Solubility Profile

The solubility of this compound is a key determinant of its utility in various solvent systems for reactions, purifications, and formulations.

Aqueous and Organic Solvent Solubility

This compound exhibits high solubility in water. It is also soluble in polar protic solvents like ethanol.[4]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 83 g / 100 mL | 17 | [4][6] |

| Ethanol | Soluble | Not specified | [4] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. This can be achieved by filtration through a syringe filter compatible with the solvent.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), titration, or a spectroscopic method.

-

Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validating System:

-

To ensure equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements yield the same concentration.

-

Approaching equilibrium from both undersaturation and supersaturation can further validate the result.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides characteristic absorption bands corresponding to its functional groups. The presence of the ammonium group (NH₃⁺) and the cyclohexyl ring can be confirmed by specific vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Acquire a background spectrum of a blank KBr pellet to subtract interferences from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Acquire the spectrum of the sample pellet.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Causality of Experimental Choices:

-

Dry KBr: KBr is hygroscopic, and any absorbed water will show broad absorption bands in the spectrum, potentially obscuring sample peaks.

-

Fine Grinding: Reduces scattering of the infrared radiation, leading to a better-quality spectrum with sharper peaks.

-

High Pressure: Causes the KBr to flow and encapsulate the sample, forming a solid solution that is transparent to the IR beam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the molecular environment of the hydrogen atoms.

¹H NMR Spectral Data (in D₂O):

-

δ ~3.16 ppm: Multiplet, corresponding to the proton on the carbon bearing the ammonium group.

-

δ ~1.1-2.0 ppm: A series of multiplets corresponding to the protons of the cyclohexane ring.[11]

Experimental Protocol: ¹H NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[12]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized (shimming) to obtain sharp, well-resolved signals.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is typically referenced to an internal standard (e.g., TMS, although often the residual solvent peak is used for referencing in deuterated solvents).

Causality of Experimental Choices:

-

Deuterated Solvent: Prevents the intense signals from the solvent's protons from overwhelming the signals from the analyte.[12]

-

Shimming: A homogeneous magnetic field across the sample volume is crucial for obtaining high-resolution spectra with sharp lines. Inhomogeneities lead to peak broadening.

-

Internal Standard: Provides a reference point (0 ppm) for the chemical shift scale, allowing for accurate and reproducible measurements.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pca2₁.[13] The crystal structure reveals a puckered chair conformation for the cyclohexyl ring, with the ammonium group in an equatorial position.[13] The structure is characterized by a network of hydrogen bonds between the ammonium protons and the chloride ions, forming a layered arrangement.[13]

Unit Cell Dimensions:

-

a = 9.36 Å

-

b = 11.47 Å

-

c = 7.41 Å

-

(Containing four chemical units per cell)[13]

Experimental Approach: Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Workflow Overview:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.

-

Structure Solution: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods).

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate crystal structure.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[4][5] It causes irritation to the eyes, respiratory system, and skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be handled in a well-ventilated area.[5] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry place, away from moisture.[5]

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound, grounded in established experimental methodologies. The data presented, from thermal and solubility characteristics to spectroscopic and crystallographic analyses, offers a robust foundation for researchers and professionals. By integrating detailed, self-validating protocols and explaining the rationale behind experimental choices, this document serves as both a reference and a practical guide for the accurate characterization of this important chemical compound.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. Retrieved from [Link]

-

Shimada, A., & Watanabe, T. (1955). The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica, 8(10), 637-641. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SciELO. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 41(1). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. saltise.ca [saltise.ca]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. westlab.com [westlab.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. rigaku.com [rigaku.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. scielo.br [scielo.br]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Cyclohexylammonium chloride melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexylammonium Chloride

Authored by: A Senior Application Scientist

Abstract

This compound, the hydrochloride salt of cyclohexylamine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1][2] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, process optimization, and quality control. This technical guide provides a comprehensive analysis of the thermal characteristics of this compound, offering field-proven insights into the accurate determination of these properties and the scientific principles governing its thermal behavior.

Introduction to this compound

This compound (CAS No: 4998-76-9) is a white crystalline solid formed by the acid-base reaction between cyclohexylamine and hydrochloric acid.[1] This ionic salt structure confers properties distinct from its parent amine, cyclohexylamine, which is a liquid at room temperature with a boiling point of 134.5 °C.[3][4][5] The formation of the salt results in a stable, solid material that is more convenient to handle, store, and weigh accurately in laboratory and industrial settings. Its utility as a building block in organic synthesis makes the precise characterization of its physical properties, such as thermal transition points, a critical endeavor for chemical professionals.[1]

Core Physicochemical & Thermal Properties

The reliable determination of a compound's melting and boiling points serves as a primary indicator of purity and identity.[6][7] For this compound, the literature presents consistent values for its melting point, while the boiling point warrants a more critical examination.

Summary of Properties

The key quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 4998-76-9 | [1][8][9] |

| Molecular Formula | C₆H₁₄ClN | [1][8][9] |

| Molecular Weight | 135.63 g/mol | [1][8] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 206-207 °C | [1][10] |

| Boiling Point | 306 °C (Decomposition likely) | [1][10][11] |

| Solubility | Soluble in water (83 g/100 mL at 17°C) and ethanol. | [11] |

Analysis of Thermal Transition Points

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[6][12] For this compound, a melting point in the range of 206-207°C is consistently reported.[1][10][11] This narrow range is indicative of a relatively pure substance. The presence of impurities, such as residual cyclohexylamine or by-products from synthesis, would typically lead to a depression of the melting point and a broadening of the melting range (e.g., 202-206°C).[6][7] Therefore, melting point determination is a fundamental quality control metric.

Boiling Point & Thermal Stability

Several sources list a boiling point of 306°C .[1][10][11] However, for an amine hydrochloride salt, this value should be interpreted with caution. It is highly probable that this temperature represents a point of thermal decomposition rather than a true boiling point.

Causality: this compound is a salt formed from a volatile base (cyclohexylamine) and a volatile acid (HCl). Upon heating, the equilibrium of the acid-base reaction can be reversed, leading to the dissociation of the salt back into its gaseous constituents:

C₆H₁₁NH₃⁺Cl⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HCl (g)

This behavior is analogous to the well-documented thermal decomposition of ammonium chloride.[13] Therefore, attempting to measure a boiling point at atmospheric pressure will likely result in the observation of sublimation and decomposition, not a transition to a stable liquid phase that subsequently boils. The reported value of 306°C is likely an extrapolated figure or the temperature at which decomposition becomes rapid. For practical applications, it is crucial to consider that heating this compound above its melting point may lead to the release of corrosive hydrogen chloride gas and flammable cyclohexylamine vapor.

Experimental Protocol: Melting Point Determination

The following protocol describes a robust and self-validating method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials and Apparatus

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Mortar and pestle

-

Spatula

-

High-purity melting point standard (e.g., Urea, m.p. 133-135°C)

-

Long glass tube or PVC pipe (for packing)

Step-by-Step Methodology

-

Apparatus Calibration (Trustworthiness Pillar):

-

Begin by calibrating the apparatus to ensure the thermometer's accuracy.

-

Load a capillary tube with a high-purity standard, such as urea.

-

Determine the melting point of the standard using a slow heating rate (1-2°C/minute).

-

Compare the observed melting point to the known, certified value. If there is a significant deviation, a correction factor should be applied to all subsequent measurements.

-

-

Sample Preparation (Expertise Pillar):

-

Ensure the this compound sample is completely dry. The presence of solvent can act as an impurity and depress the melting point.[14]

-

Place a small amount of the sample onto a clean, dry watch glass.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Jab the open end of a capillary tube into the powder pile several times to introduce a small amount of the sample.[14]

-

-

Capillary Packing (Expertise Pillar):

-

Invert the capillary tube (sealed end down) and tap it gently on the benchtop to move the powder towards the sealed end.

-

To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (approx. 1 meter). The impact with the benchtop will tightly pack the solid.[14]

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

Causality: A sample height greater than 3 mm can lead to an artificially broad melting range due to the time required for heat to transfer through the entire sample mass.[14] Poor packing can cause the solid to shrink or pull away from the glass upon heating, making it difficult to observe the initial point of melting.

-

-

Melting Point Determination:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-15°C/minute) to find the approximate range.[7]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the expected melting point (approx. 185°C for this compound).

-

Insert the packed capillary tube into the sample holder.

-

Set the heating rate to a medium level until the temperature is about 15-20°C below the expected melting point.

-

Crucially, reduce the heating rate to 1-2°C per minute. [14] This slow rate ensures that the sample and the thermometer are in thermal equilibrium, which is essential for an accurate reading.

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) at which the last solid crystal melts completely.[12]

-

The result is reported as the melting range: T₁ - T₂.

-

-

-

Validation and Reporting:

-

Repeat the accurate determination with two more samples to ensure reproducibility. The results should be consistent.

-

Report the calibrated melting range. For a pure sample of this compound, this should be a narrow range of approximately 1°C (e.g., 206.5-207.5°C).

-

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a reliable and reproducible physical constant, consistently reported at 206-207°C . This parameter serves as an excellent indicator of sample purity. In contrast, the reported boiling point of 306°C should be understood as a decomposition temperature, at which the salt dissociates into cyclohexylamine and hydrogen chloride. For professionals in research and drug development, recognizing this distinction is critical for safe handling, process design, and the interpretation of analytical data. The detailed protocol provided herein offers a framework for achieving accurate and trustworthy melting point data, reinforcing the principles of sound scientific practice.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Faculty of Pharmacy, University of Kufa. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

- Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.

-

Mol-Instincts. (n.d.). Cyclohexylamine 108-91-8 wiki. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

-

MDPI. (2020). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved from [Link]

-

Embibe. (n.d.). Thermal Decomposition of NH4Cl. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

-

University of California, Riverside. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. athabascau.ca [athabascau.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Cyclohexylazanium;chloride | C6H14ClN | CID 21097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4998-76-9・this compound・358-01812[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. labsolu.ca [labsolu.ca]

- 11. chembk.com [chembk.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. embibe.com [embibe.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of Cyclohexylammonium Chloride

Executive Summary: Cyclohexylammonium chloride (C₆H₁₁NH₃Cl), an organic ammonium halide, has garnered significant interest within the materials science community. Its notable ferroelectric properties and temperature-dependent phase transitions make it a subject of fundamental research with potential applications in electronic devices.[1][2][3] This guide provides an in-depth technical overview of the methodologies and interpretations involved in the crystal structure analysis of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of its crystallographic features. The narrative synthesizes experimental protocols with theoretical underpinnings, emphasizing the rationale behind analytical choices and the significance of the structural findings.

Introduction

1.1 Overview of this compound (C₆H₁₁NH₃Cl)

This compound is an organic salt formed from the reaction of cyclohexylamine and hydrochloric acid.[4] Like many organic ammonium halides, it forms well-defined crystals, making it amenable to single-crystal X-ray diffraction analysis.[5][6] The structure consists of a protonated cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and a chloride anion (Cl⁻). The interplay of these ions, particularly through hydrogen bonding, dictates the overall crystal packing and resulting physical properties.[7][8]

1.2 Significance in Materials Science: Ferroelectricity and Phase Transitions

The primary driver for the intense study of this compound lies in its ferroelectric behavior. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, a property valuable for applications in memory devices, sensors, and actuators.[1][2] this compound undergoes a structural phase transition from a room-temperature paraelectric phase to a low-temperature ferroelectric phase.[9] This transition is of the order-disorder type, linked to the orientational ordering of the cyclohexylammonium cations upon cooling. Understanding the crystal structure at different temperatures is paramount to elucidating the mechanism of this ferroelectric transition.

1.3 Objectives of Crystallographic Analysis

The crystallographic analysis of this compound aims to:

-

Determine the precise atomic arrangement within the crystal lattice at various temperatures.

-

Characterize the geometry and conformation of the cyclohexylammonium cation.

-

Elucidate the nature and extent of intermolecular interactions, particularly the N-H···Cl hydrogen bonding network.

-

Correlate structural features with observed physical properties, such as ferroelectricity and phase transitions.

Theoretical Framework

2.1 Fundamentals of Crystallography and X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[6][10] The technique relies on the diffraction of an X-ray beam by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is then mathematically processed to generate a model of the electron density, from which the atomic positions can be inferred.

2.2 Crystal Systems and Space Groups

Crystals are classified into one of seven crystal systems based on the symmetry of their unit cell. The internal symmetry of the atomic arrangement within the unit cell is described by one of 230 space groups. The determination of the correct crystal system and space group is a critical first step in structure solution. This compound has been reported to crystallize in the orthorhombic system at room temperature.[5]

2.3 The Role of Hydrogen Bonding in Crystal Packing

In organic ammonium halides, charge-assisted hydrogen bonds of the type N⁺-H···X⁻ are the dominant intermolecular interactions that govern the crystal packing.[8] In this compound, the ammonium group of the cation acts as a hydrogen bond donor, forming multiple interactions with the surrounding chloride anions. This network of hydrogen bonds creates a robust three-dimensional supramolecular architecture.

Experimental Methodology

3.1 Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. For this compound, suitable crystals can be grown by slow evaporation from a solvent.

Experimental Protocol: Crystal Growth of this compound

-

Synthesis: this compound is synthesized by the slow addition of concentrated hydrochloric acid to a stirred solution of cyclohexylamine in a suitable solvent like benzene at room temperature. The resulting white precipitate is then washed and dried.

-

Dissolution: Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent, such as ethanol or a mixture of dioxane and ethanol, with gentle warming if necessary to achieve saturation.[5]

-

Slow Evaporation: Loosely cover the container with the saturated solution to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed, needle- or plate-shaped crystals appear, they should be carefully harvested from the mother liquor.[5]

Causality: The choice of solvent and the rate of evaporation are critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation is crucial to allow for the orderly arrangement of molecules into a single crystal lattice, minimizing defects.

3.2 Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the structural analysis is the collection of diffraction data from a single crystal.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[11] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. For studying phase transitions, data collection is performed at different temperatures using a cryostream.

-

Data Processing: The collected raw data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections. This processed data is then used for structure solution and refinement.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

3.3 Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to assess the phase purity of the bulk crystalline material and can also be used to study temperature-dependent phase transitions.[9] The diffraction pattern of a polycrystalline powder provides a fingerprint of the crystalline phase(s) present.

Crystal Structure Analysis and Interpretation

4.1 Room Temperature Phase: Orthorhombic Crystal System

At room temperature, this compound crystallizes in the orthorhombic space group Pca2₁.[5] The unit cell contains four formula units.[5]

Table 1: Representative Crystallographic Data for this compound at Room Temperature

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pca2₁ | [5] |

| a (Å) | 9.36 | [5] |

| b (Å) | 11.47 | [5] |

| c (Å) | 7.41 | [5] |

| V (ų) | 796.5 | [5] |

| Z | 4 | [5] |

| Calculated Density (g/cm³) | 1.13 | [5] |

4.2 Molecular and Crystal Structure: The Disordered Cyclohexylammonium Cation

The crystal structure reveals that the cyclohexyl ring adopts a stable chair conformation.[11] A key feature of the room-temperature structure is the disorder of the cyclohexylammonium cation. The cation is found to occupy multiple orientations within the crystal lattice, which is a common phenomenon in plastic crystals and is directly related to the order-disorder nature of the phase transition.

4.3 Intermolecular Interactions: N-H···Cl Hydrogen Bonding Network

The crystal packing is dominated by a network of N-H···Cl hydrogen bonds. Each ammonium group forms hydrogen bonds with neighboring chloride ions, creating layers of nitrogen and chlorine atoms. The cyclohexyl rings are anchored to these layers.[5]

Diagram: Hydrogen Bonding Network

Caption: Schematic of the N-H···Cl hydrogen bonding network.

Phase Transitions and Ferroelectric Properties

As the temperature is lowered, this compound undergoes a phase transition to a ferroelectric state. This transition is characterized by a change in crystal symmetry and the "freezing out" of the disorder of the cyclohexylammonium cations into an ordered arrangement. This ordering of the cations leads to a net dipole moment within the crystal, giving rise to spontaneous polarization, the hallmark of ferroelectricity. The transition temperature (Curie temperature) for this class of materials can be determined by techniques such as differential scanning calorimetry (DSC) and temperature-dependent dielectric measurements.

Advanced Characterization and Future Directions

A complete understanding of the structure-property relationships in this compound requires a multi-technique approach.

-

Differential Scanning Calorimetry (DSC): To precisely determine the temperature and enthalpy of phase transitions.

-

Dielectric Spectroscopy: To measure the dielectric constant and loss as a function of temperature and frequency, which is crucial for characterizing ferroelectric transitions.

-

Solid-State NMR Spectroscopy: To probe the local environment and dynamics of the cyclohexylammonium cations.

Future research may focus on the synthesis of related compounds with different anions or substituted cyclohexyl rings to tune the ferroelectric properties. The study of thin films of these materials is also a promising avenue for their integration into electronic devices.[3]

Conclusion

The crystal structure analysis of this compound provides a detailed atomic-level picture that is essential for understanding its fascinating physical properties. The combination of single-crystal X-ray diffraction with other analytical techniques reveals a clear correlation between the dynamic disorder of the cyclohexylammonium cation, the extensive hydrogen bonding network, and the emergence of ferroelectricity upon cooling. This knowledge is not only of fundamental scientific importance but also paves the way for the rational design of new functional organic materials.

References

-

X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Journal of Chemistry. Available at: [Link]

-

Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride. Royal Society of Chemistry. Available at: [Link]

-

Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. Journal of the American Chemical Society. Available at: [Link]

-

The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica. Available at: [Link]

-

Molecular structure of different organic ammonium halide salts used as the organic spacer cations in this study. ResearchGate. Available at: [Link]

-

Crystal structure of cyclohexylammonium thiocyanate. ResearchGate. Available at: [Link]

-

Crystallization of Methyl Ammonium Lead Halide Perovskites: Implications for Photovoltaic Applications. Journal of the American Chemical Society. Available at: [Link]

-

THE CRYSTAL STRUCTURES OF THE AMMONIUM HALIDES ABOVE AND BELOW THE TRANSITION TEMPERATURES. Journal of the American Chemical Society. Available at: [Link]

-

Cyclohexylazanium;chloride. PubChem, National Institutes of Health. Available at: [Link]

-

THE CRYSTAL STRUCTURES OF THE AMMONIUM HALIDES. ABOVE AND BELOW THE TRANSITION TEMPERATURES. Zenodo. Available at: [Link]

-

Organic radical ferroelectric crystals with martensitic phase transition. Nature Communications. Available at: [Link]

-

Cyclic Co-oligomeric Ferroelectric Liquid Crystals with Fast Switching. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Highest-Tc single-component homochiral organic ferroelectrics. Semantic Scholar. Available at: [Link]

-

Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Available at: [Link]

-

Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. MDPI. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-